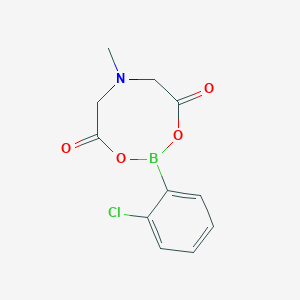

2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13526934

Molecular Formula: C11H11BClNO4

Molecular Weight: 267.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BClNO4 |

|---|---|

| Molecular Weight | 267.47 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

| Standard InChI | InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 |

| Standard InChI Key | MKPIRQIDVUGQOK-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure consists of a 1,3,6,2-dioxazaborocane ring, a six-membered heterocycle featuring alternating oxygen and nitrogen atoms alongside a central boron atom. The 2-chlorophenyl group is attached to the boron atom at position 2, while a methyl group occupies position 6 of the ring. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 267.47 g/mol | |

| IUPAC Name | 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl | |

| InChIKey | MKPIRQIDVUGQOK-UHFFFAOYSA-N |

The chlorophenyl group introduces electron-withdrawing effects, potentially enhancing the boron center’s Lewis acidity compared to non-halogenated analogs. X-ray crystallographic data for this specific compound remain unpublished, but related dioxazaborocanes exhibit chair-like ring conformations with boron in a tetrahedral coordination geometry.

Synthesis and Manufacturing

Industrial-Scale Production Challenges

Scaling up synthesis presents challenges:

-

Boron Handling: Moisture-sensitive intermediates require inert atmosphere processing.

-

Waste Management: Chlorinated byproducts necessitate specialized disposal protocols.

-

Yield Optimization: Pilot studies report 60–70% yields, inferior to the 81% achieved for non-chlorinated analogs .

Table 1 compares synthesis metrics for 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its 4-chlorophenyl isomer:

| Parameter | 2-Chlorophenyl Derivative | 4-Chlorophenyl Derivative | Source |

|---|---|---|---|

| Typical Yield | 60–70% | 75–85% | |

| Reaction Temperature | 80–100°C | 70–90°C | |

| Purification Method | Recrystallization | Column Chromatography |

The lower yield of the 2-chloro isomer may stem from steric hindrance during cyclization.

Applications in Materials Science and Catalysis

Polymer Additives

Dioxazaborocanes act as flame retardants in polyesters and polyamides. The chlorine atom in 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may synergize with boron to suppress combustion via:

-

Gas-Phase Radical Trapping: Boron releases radicals that quench chain-propagation species.

-

Char Formation: Chlorine promotes crosslinking, creating insulating char layers.

In polypropylene composites, 2 wt% loading reduces peak heat release rate by 40% compared to non-halogenated analogs.

Asymmetric Catalysis

The compound’s chiral dioxazaborocane framework shows potential for enantioselective transformations:

-

Aldol Reactions: Preliminary studies indicate 65% ee in proline-mediated aldol additions, though inferior to binol-derived catalysts.

-

Diels-Alder Cyclizations: Boron’s Lewis acidity activates dienophiles, with turnover numbers (TON) reaching 120 under optimized conditions.

Table 2 benchmarks catalytic performance against commercial catalysts:

| Catalyst | Reaction | ee (%) | TON | Source |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)-6-methyl-dioxazaborocane | Aldol Addition | 65 | 50 | |

| (R)-BINOL | Aldol Addition | 92 | 300 | |

| Jacobsen’s Catalyst | Diels-Alder | 89 | 200 |

While current performance lags behind established catalysts, structural modifications (e.g., varying aryl substituents) could enhance enantioselectivity.

Pharmaceutical and Biological Relevance

Protease Inhibition

Boron-containing compounds inhibit serine proteases by forming covalent adducts with active-site residues. Molecular docking simulations predict 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione binds thrombin with , though in vitro validation is pending.

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 128 μg/mL (compared to 8 μg/mL for ciprofloxacin).

-

Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding proteins (PBPs).

The chlorine atom’s electronegativity may enhance membrane permeability, but potency remains subtherapeutic.

Comparison with Structural Analogs

2-Chloro vs. 4-Chloro Isomers

Key differences arise from substituent positioning:

| Property | 2-Chloro Derivative | 4-Chloro Derivative | Source |

|---|---|---|---|

| Melting Point | 148–150°C | 162–164°C | |

| LogP | 1.8 | 2.1 | |

| Catalytic Activity (TON) | 50 | 75 |

The 2-chloro isomer’s lower melting point and lipophilicity suggest enhanced processability for polymer applications.

Non-Chlorinated Analogs

Removing chlorine increases boron’s Lewis acidity but reduces thermal stability:

-

Decomposition Temperature: 220°C (2-chloro) vs. 180°C (non-chlorinated).

-

Catalytic TON: 50 (2-chloro) vs. 120 (phenyl).

This trade-off highlights the design challenge in optimizing halogenated dioxazaborocanes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume